5-[(3,4-Diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
5-[(3,4-diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-3-21-11-6-5-9(8-12(11)22-4-2)7-10-13(18)16-15(20)17-14(10)19/h5-8H,3-4H2,1-2H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPPVPMFGLLWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501164359 | |
| Record name | 5-[(3,4-Diethoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313961-44-3 | |
| Record name | 5-[(3,4-Diethoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313961-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(3,4-Diethoxyphenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501164359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-[(3,4-Diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of barbituric acid with 3,4-diethoxybenzaldehyde. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:
Starting Materials: Barbituric acid and 3,4-diethoxybenzaldehyde.
Reaction Conditions: The reaction is usually conducted in the presence of a suitable solvent and a catalyst to facilitate the condensation reaction.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Chemical Reactions Analysis
5-[(3,4-Diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(3,4-Diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3,4-Diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key structural analogues differ in substituents on the diazinane core and the arylidene moiety. These variations influence solubility, stability, and bioactivity:
Physicochemical Properties
- Crystallinity : The 3,4-dimethoxy analogue exhibits triclinic crystal packing (space group P1) with π-π stacking, enhancing stability .
- Solubility : Ethoxy-substituted compounds are less water-soluble than methoxy analogues but more lipid-soluble, a trade-off for CNS targeting .
Key Research Findings and Data Tables
Table 1: Cytotoxicity of Selected Diazinane Derivatives
Biological Activity
5-[(3,4-Diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound is characterized by a diazinane ring and diethoxyphenyl substituents, which contribute to its reactivity and interactions with biological systems.
Chemical Structure and Properties
The molecular formula of 5-[(3,4-Diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is C13H12N2O5, with a molecular weight of approximately 276.245 g/mol. The compound's structure includes functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H12N2O5 |
| Molecular Weight | 276.245 g/mol |
| LogP | 1.1108 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Exact Mass | 276.075 |
Biological Activity
Research indicates that the compound exhibits various biological activities, including:
- Antimicrobial Activity : In vitro studies have shown that 5-[(3,4-Diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can inhibit the growth of certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may have potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases.
The biological effects of 5-[(3,4-Diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione are attributed to its ability to interact with specific biological targets. The diethoxyphenyl groups enhance its binding affinity to various receptors and enzymes involved in disease processes.
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
- Cancer Cell Line Evaluation : In experiments involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis.
- Inflammation Model : In a mouse model of acute inflammation induced by carrageenan injection, administration of the compound significantly reduced paw edema compared to control groups.
Q & A
Q. What are the optimal synthetic routes for preparing 5-[(3,4-Diethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione?
The compound is typically synthesized via condensation reactions. For example, analogous diazinane triones are prepared by reacting substituted benzaldehydes with diazinane precursors under reflux in polar solvents (e.g., ethanol or methanol) with acid/base catalysts. A key step involves forming the methylidene bridge via Knoevenagel condensation. Purification often employs recrystallization from ethanol or acetone .
Example Reaction Conditions :
| Precursor | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| 3,4-Diethoxyphenylaldehyde | Ethanol | Piperidine | Reflux | ~70-80% |
Q. How can researchers confirm the structural integrity of this compound?
Structural validation requires multi-technique analysis:
- X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., triclinic system with space group P1 for analogous compounds) .
- NMR spectroscopy : Key signals include the methylidene proton (δ ~8.5 ppm) and ethoxy groups (δ ~1.3–4.0 ppm) .
- IR spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm carbonyl groups .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) due to the compound’s structural similarity to bioactive diazinane derivatives. Use UV-Vis spectroscopy to monitor substrate conversion rates at λ = 240–300 nm. Positive controls (e.g., indomethacin for COX inhibition) and dose-response curves (1–100 µM) are critical .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity and stability?
The 3,4-diethoxy groups enhance electron density on the phenyl ring, stabilizing the methylidene moiety via resonance. Compare with chloro or nitro analogs (e.g., ) to assess electronic effects on reaction kinetics. Computational studies (DFT) can quantify charge distribution and predict regioselectivity in substitution reactions .
Q. What experimental strategies resolve contradictions in reported reaction yields?
Discrepancies often arise from solvent purity or catalytic efficiency. Use a Design of Experiments (DoE) approach:
- Vary solvent polarity (ethanol vs. DMF).
- Test catalysts (piperidine vs. acetic acid).
- Monitor reaction progress via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can crystallization challenges be addressed for X-ray-quality crystals?
Slow evaporation from a 1:1 ethanol/acetone mixture at 4°C is effective for analogous compounds. For triclinic systems (P1), optimize supersaturation by adjusting cooling rates (0.5°C/hour). Include a table of crystallographic parameters:
| Parameter | Value |
|---|---|
| a (Å) | 7.3086 |
| b (Å) | 8.4033 |
| c (Å) | 11.8705 |
| α, β, γ (°) | 82.57, 77.67, 71.15 |
| Space group | P1 |
Q. What methodologies assess environmental fate and biodegradation?
Follow OECD guidelines:
Q. How can molecular docking predict interactions with biological targets?
Use AutoDock Vina or Schrödinger Suite:
- Prepare the ligand (AM1-BCC charges) and receptor (e.g., COX-2 PDB: 5KIR).
- Set grid box dimensions to cover the active site.
- Validate with RMSD clustering (<2.0 Å). Compare binding energies (ΔG) with known inhibitors .
Methodological Tables
Q. Table 1: Comparative Reactivity of Substituted Analogs
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| 3,4-Diethoxy | 1.2 × 10⁻³ | 78 |
| 4-Fluoro () | 0.9 × 10⁻³ | 65 |
| 3,4-Dichloro | 0.7 × 10⁻³ | 58 |
Q. Table 2: Stability Under Accelerated Conditions
| Condition | Degradation (%) | Half-life (Days) |
|---|---|---|
| pH 4, 50°C | 12 | 45 |
| pH 7, 50°C | 5 | 92 |
| UV light, 25°C | 28 | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
